Droxidopa (L-threo-3,4-dihydroxyphenylserine) is a synthetic amino acid and a norepinephrine precursor. It is classified as a prodrug, meaning it is inactive in its administered form and requires conversion in the body to exert its effects []. Droxidopa serves as a valuable tool in scientific research, particularly in understanding and addressing neurogenic orthostatic hypotension (nOH) [].
While specific details on the large-scale synthesis of Droxidopa are limited in the provided abstracts, they suggest a multi-step process involving the use of protecting groups and chiral resolution techniques []. The synthesis likely involves the use of L-serine as a starting material, followed by introduction of the dihydroxyphenyl moiety and subsequent deprotection steps.
Droxidopa is a chiral molecule with a structure closely resembling that of the naturally occurring amino acid L-DOPA. It possesses a catechol moiety (3,4-dihydroxyphenyl) attached to the beta-carbon of L-serine []. This structural similarity to L-DOPA is crucial for its recognition and metabolism by enzymes involved in catecholamine synthesis.
Droxidopa primarily acts by increasing the availability of norepinephrine in the peripheral nervous system [, ]. After oral administration, Droxidopa is absorbed and crosses the blood-brain barrier to a limited extent []. It is then converted to norepinephrine by AADC, primarily in peripheral tissues. Norepinephrine acts as a neurotransmitter, binding to adrenergic receptors in blood vessels, leading to vasoconstriction and increased blood pressure [].
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5